molecular formula C17H11N3O4S B2490880 5-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-3-carboxamide CAS No. 941954-11-6

5-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2490880
CAS No.: 941954-11-6
M. Wt: 353.35
InChI Key: CIQWWCWXVSJNCY-UHFFFAOYSA-N
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Description

5-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chromenyl group, a thiazolyl group, and an isoxazole carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

5-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c1-9-6-12(20-24-9)15(21)19-17-18-13(8-25-17)11-7-10-4-2-3-5-14(10)23-16(11)22/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQWWCWXVSJNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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